molecular formula C11H15NO B1280113 Benzyl(methyl)(oxiran-2-ylmethyl)amine CAS No. 14321-26-7

Benzyl(methyl)(oxiran-2-ylmethyl)amine

Cat. No.: B1280113
CAS No.: 14321-26-7
M. Wt: 177.24 g/mol
InChI Key: CXGKOQYNBRYUFC-UHFFFAOYSA-N
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Description

Benzyl(methyl)(oxiran-2-ylmethyl)amine, also known as N-benzyl-N-methyl-2-oxiranylmethanamine, is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . This compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, attached to a benzyl and a methylamine group. The presence of the oxirane ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(methyl)(oxiran-2-ylmethyl)amine can be synthesized through various methods. One common approach involves the reaction of benzylamine with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)(oxiran-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Benzyl(methyl)(oxiran-2-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(methyl)(oxiran-2-ylmethyl)amine involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various synthetic transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the oxirane ring, making it less reactive in certain synthetic applications.

    Epichlorohydrin: Contains an oxirane ring but lacks the benzyl and methylamine groups.

    N-Methylbenzylamine: Similar structure but without the oxirane ring.

Uniqueness

Benzyl(methyl)(oxiran-2-ylmethyl)amine is unique due to the presence of both the oxirane ring and the benzyl and methylamine groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12(8-11-9-13-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGKOQYNBRYUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494346
Record name N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14321-26-7
Record name N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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